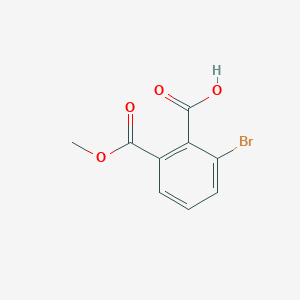![molecular formula C14H14N2O4S B3012046 ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE CAS No. 353255-54-6](/img/structure/B3012046.png)
ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves several steps. One common method includes the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base to form ethyl 2-(2-aminothiazol-4-yl)acetate. This intermediate is then reacted with phenyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The phenoxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The thiazole ring can interact with metal ions, influencing enzymatic activity and signaling pathways .
Comparison with Similar Compounds
ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE can be compared with similar compounds such as:
ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}PROPIONATE: This compound has a similar structure but with a propionate group instead of an acetate group, leading to different chemical properties and reactivity.
Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its solubility and interaction with biological targets.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-12(17)8-10-9-21-13(15-10)16-14(18)20-11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWHMTGCIINSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)



carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)
![N-(2-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B3011979.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)
![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
